![molecular formula C15H17NO2 B7558803 2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)
2-[(4-Phenoxyphenyl)methylamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Phenoxyphenyl)methylamino]ethanol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research due to its ability to selectively stimulate beta-2 adrenergic receptors. The compound has a wide range of applications in various fields of research, including biochemistry, pharmacology, and physiology.
Mecanismo De Acción
The mechanism of action of 2-[(4-Phenoxyphenyl)methylamino]ethanol involves the selective activation of beta-2 adrenergic receptors. The compound binds to the receptor and induces a conformational change, leading to the activation of downstream signaling pathways. This results in the relaxation of smooth muscle cells, increased heart rate, and increased metabolic rate. The compound also has anti-inflammatory effects and can modulate immune function.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. The compound can increase heart rate, respiratory rate, and metabolic rate. It also has bronchodilatory effects and can relax smooth muscle cells in the airways. The compound can also modulate immune function and has anti-inflammatory effects. In addition, it can increase glucose uptake and metabolism in skeletal muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(4-Phenoxyphenyl)methylamino]ethanol in lab experiments is its selectivity for beta-2 adrenergic receptors. This allows researchers to study the specific effects of beta-2 adrenergic agonists on various physiological processes. The compound is also relatively easy to synthesize and has a high degree of purity. However, one of the limitations of using the compound is its potential for off-target effects. The compound can also have variable effects depending on the experimental conditions and the cell type being studied.
Direcciones Futuras
There are several future directions for research involving 2-[(4-Phenoxyphenyl)methylamino]ethanol. One area of research is the development of more selective beta-2 adrenergic agonists with fewer off-target effects. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory effects of the compound. The compound may also have potential applications in the treatment of metabolic disorders, such as diabetes and obesity. Finally, the compound may have potential applications in the treatment of respiratory disorders, such as asthma and chronic obstructive pulmonary disease.
Métodos De Síntesis
The synthesis of 2-[(4-Phenoxyphenyl)methylamino]ethanol involves the reaction of 4-phenoxybenzyl chloride with 2-aminoethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
2-[(4-Phenoxyphenyl)methylamino]ethanol is widely used in scientific research as a selective beta-2 adrenergic receptor agonist. It has a wide range of applications in various fields, including biochemistry, pharmacology, and physiology. The compound is commonly used to study the role of beta-adrenergic receptors in various physiological processes, including cardiovascular function, metabolism, and respiratory function. It is also used to investigate the molecular mechanisms underlying the effects of beta-adrenergic agonists on cellular signaling pathways.
Propiedades
IUPAC Name |
2-[(4-phenoxyphenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-11-10-16-12-13-6-8-15(9-7-13)18-14-4-2-1-3-5-14/h1-9,16-17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPGNLVWWRYZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

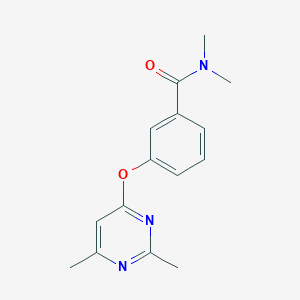
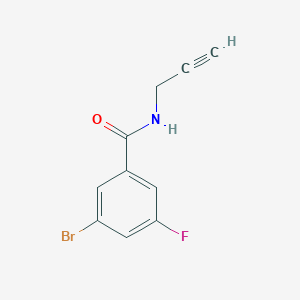
![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)
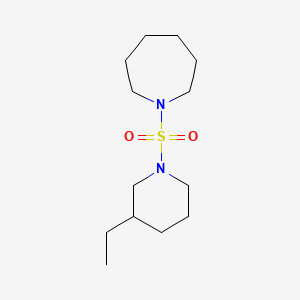
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)

![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)
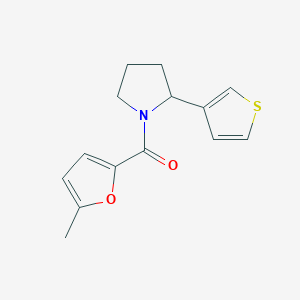
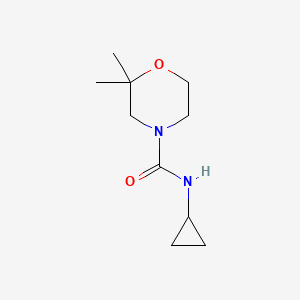
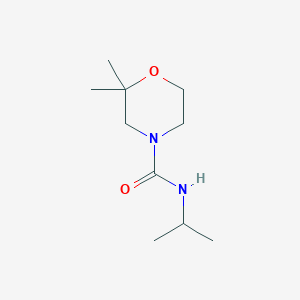

![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)